molecular formula C20H39NO B078611 cis-11-Eicosenamide CAS No. 10436-08-5

cis-11-Eicosenamide

Cat. No.: B078611
CAS No.: 10436-08-5
M. Wt: 309.5 g/mol
InChI Key: LBHQTVBKPMHICN-UHFFFAOYSA-N
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Description

cis-11-Eicosenamide: is an organic compound with the molecular formula C20H39NO. It belongs to the class of aliphatic hydrocarbons and is characterized by the presence of a carbonyl amide group. This compound is also known by its IUPAC name, (11Z)-icos-11-enamide .

Biochemical Analysis

Biochemical Properties

It is known that it is a primary fatty amide resulting from the formal condensation of the carboxy group of (11Z)-icos-11-enoic acid with ammonia . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.

Cellular Effects

It has been suggested that it has antibacterial activity , indicating that it may influence bacterial cell function

Molecular Mechanism

It is known to have reactive properties , suggesting that it may interact with other molecules in the cell

Metabolic Pathways

The metabolic pathways that cis-11-Eicosenamide is involved in are not well defined. It is known that it is a primary fatty amide , suggesting that it may be involved in lipid metabolism. The specific enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels, are yet to be identified.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-11-Eicosenamide typically involves the reaction of eicosenoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the amide bond. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained .

Industrial Production Methods: In industrial settings, the production of this compound may involve more advanced techniques such as continuous flow reactors to optimize yield and purity. The use of high-pressure reactors and advanced catalysts can also enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: cis-11-Eicosenamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: cis-11-Eicosenamide is used as a precursor in the synthesis of various organic compounds. Its reactive properties make it valuable in the development of new materials and chemical intermediates .

Biology: In biological research, this compound is studied for its potential role in cellular signaling and metabolic pathways. It has been shown to exhibit antibacterial activity, making it a candidate for the development of new antimicrobial agents .

Medicine: this compound is being investigated for its potential therapeutic applications, including its role as a corrosion inhibitor in medical devices and implants. Its unique chemical structure allows it to interact with biological membranes and proteins, potentially leading to new drug discoveries .

Industry: In the industrial sector, this compound is used as a corrosion inhibitor in automotive products. Its ability to form protective films on metal surfaces makes it valuable in extending the lifespan of machinery and equipment .

Comparison with Similar Compounds

    cis-9-Octadecenamide:

    cis-13-Docosenamide:

Uniqueness: cis-11-Eicosenamide is unique due to its specific carbon chain length and the position of the double bond. These structural features contribute to its distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

IUPAC Name

(Z)-icos-11-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H39NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h9-10H,2-8,11-19H2,1H3,(H2,21,22)/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBHQTVBKPMHICN-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H39NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80338252
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10436-08-5
Record name cis-11-Eicosenamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80338252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural characterization of cis-11-eicosenamide?

A1: this compound is a fatty amide with a cis double bond at the 11th carbon atom.

    Q2: How does the thermal stability of this compound compare to other fatty amides?

    A: Research indicates that unsaturated simple amides, including this compound, exhibit slightly greater thermal stability than saturated simple amides with the same number of carbon atoms. [] Specifically, this compound has a melting point of 79.3°C. This difference in stability is likely due to the presence of the cis double bond in the unsaturated fatty amide structure.

    Q3: What analytical techniques are commonly employed to identify and quantify this compound?

    A: Gas chromatography (GC) is a common technique for analyzing fatty amides like this compound. [] Coupling GC with mass spectrometry (GC-MS) allows for both separation and identification based on the mass-to-charge ratio of the ionized molecules. This method was employed in one study to assess the purity of various synthesized fatty amides, including this compound. [] Additionally, UPLC-Q-TOF/MS, a highly sensitive and accurate analytical technique, has been used to identify and quantify this compound in plasma samples. []

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